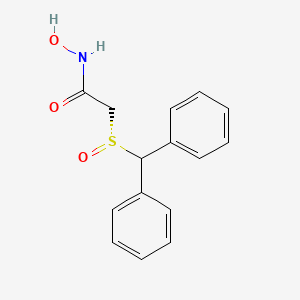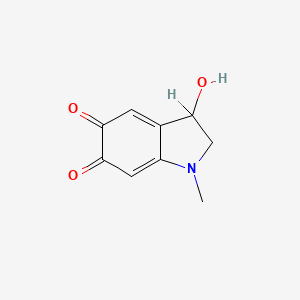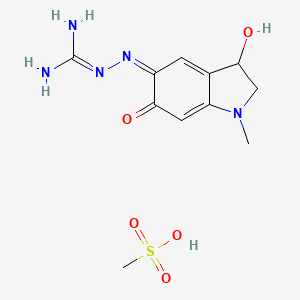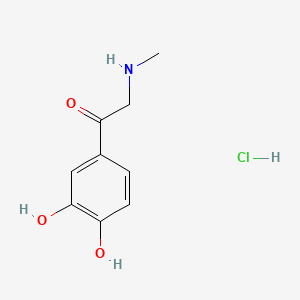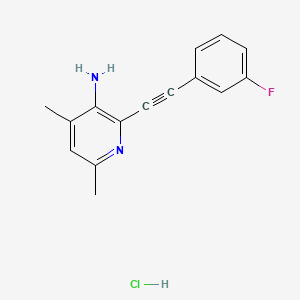
ADX 10059 Hydrochlorid
Übersicht
Beschreibung
2-[2-(3-fluorophenyl)ethynyl]-4,6-dimethylpyridin-3-amine;hydrochloride: is a chemical compound known for its role as a negative allosteric modulator of the metabotropic glutamate receptor 5 (mGlu5). It is also referred to as Raseglurant. The chemical name of 2-[2-(3-fluorophenyl)ethynyl]-4,6-dimethylpyridin-3-amine;hydrochloride is 2-[(3-Fluorophenyl)ethynyl]-4,6-dimethyl-3-pyridinamine hydrochloride . This compound has been studied for its potential therapeutic applications, particularly in the treatment of conditions such as migraine and gastro-oesophageal reflux disease .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a tool compound for studying the mGlu5 receptor and its role in various biochemical pathways.
Biology: Research has focused on its effects on cellular signaling and neurotransmission, particularly in the central nervous system.
Medicine: Clinical studies have investigated its potential for treating migraines and gastro-oesophageal reflux disease by modulating glutamatergic signaling
Industry: Its role as a negative allosteric modulator makes it valuable for developing new therapeutic agents targeting the mGlu5 receptor
Wirkmechanismus
Target of Action
ADX 10059 hydrochloride is a potent and selective negative allosteric modulator of the metabotropic glutamate receptor 5 (mGlu5 receptor) . The mGlu5 receptor is a G protein-coupled receptor and is a receptor for glutamate, which is a primary neurotransmitter involved in signaling in the central nervous system .
Mode of Action
This binding changes the receptor’s conformation, reducing its affinity for glutamate and thus decreasing the receptor’s activity .
Biochemical Pathways
The mGlu5 receptor is involved in various central nervous system functions, including learning, memory, and pain perception. By modulating the activity of this receptor, ADX 10059 hydrochloride can influence these biochemical pathways .
Pharmacokinetics
It is known that the compound is soluble in water and dmso, which suggests it may have good bioavailability .
Result of Action
In patients with migraine, ADX 10059 hydrochloride has been shown to cause a pain-free response in 16.1% of patients compared with a placebo response of 4.5% . In patients with gastro-oesophageal reflux disease (GORD), ADX 10059 hydrochloride significantly reduced the percentage of acid exposure time, decreased the duration and number of symptomatic reflux episodes, and reduced oesophageal acid exposure .
Action Environment
The action of ADX 10059 hydrochloride can be influenced by various environmental factors. For example, the presence of food and other drugs (such as proton-pump inhibitors) can affect the pharmacokinetics of ADX 10059 hydrochloride . .
Biochemische Analyse
Biochemical Properties
ADX 10059 hydrochloride interacts with the mGlu5 receptor, acting as a negative allosteric modulator . This means that it binds to a site on the receptor that is distinct from the active site, and its binding reduces the receptor’s activity .
Cellular Effects
In cellular processes, ADX 10059 hydrochloride has been shown to influence cell function by modulating the activity of the mGlu5 receptor . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of ADX 10059 hydrochloride involves its binding to the mGlu5 receptor, leading to a decrease in the receptor’s activity . This can result in changes in gene expression and cellular signaling .
Dosage Effects in Animal Models
In animal models, the effects of ADX 10059 hydrochloride have been shown to vary with different dosages . For example, in a non-human primate model of Parkinson’s disease levodopa induced dyskinesia (PD-LID), all doses of ADX 10059 abolished levodopa induced dyskinesia in the first hour after levodopa administration .
Vorbereitungsmethoden
The synthesis of 2-[2-(3-fluorophenyl)ethynyl]-4,6-dimethylpyridin-3-amine;hydrochloride involves several steps, starting with the preparation of the core pyridine structure. The synthetic route typically includes:
Formation of the pyridine ring: This involves the reaction of appropriate starting materials under controlled conditions to form the pyridine ring.
Introduction of substituents: The 3-fluorophenyl and ethynyl groups are introduced through specific reactions, such as coupling reactions.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid
Industrial production methods for 2-[2-(3-fluorophenyl)ethynyl]-4,6-dimethylpyridin-3-amine;hydrochloride would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Analyse Chemischer Reaktionen
2-[2-(3-fluorophenyl)ethynyl]-4,6-dimethylpyridin-3-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions can modify the functional groups on the pyridine ring or the substituents.
Substitution Reactions: Common reagents for substitution reactions include halogenating agents and nucleophiles, which can replace specific atoms or groups on the molecule.
Coupling Reactions: These are used to introduce the ethynyl and fluorophenyl groups, often involving palladium-catalyzed cross-coupling reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce various substituted pyridines.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-[2-(3-fluorophenyl)ethynyl]-4,6-dimethylpyridin-3-amine;hydrochloride include other negative allosteric modulators of the mGlu5 receptor, such as:
MPEP (2-Methyl-6-(phenylethynyl)pyridine): Another well-known mGlu5 receptor antagonist.
Fenobam: A non-benzodiazepine anxiolytic that also acts as an mGlu5 receptor antagonist.
Basimglurant: A more recent mGlu5 receptor antagonist with potential therapeutic applications.
2-[2-(3-fluorophenyl)ethynyl]-4,6-dimethylpyridin-3-amine;hydrochloride is unique due to its specific chemical structure and high selectivity for the mGlu5 receptor, making it a valuable tool for research and potential therapeutic development .
Eigenschaften
IUPAC Name |
2-[2-(3-fluorophenyl)ethynyl]-4,6-dimethylpyridin-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2.ClH/c1-10-8-11(2)18-14(15(10)17)7-6-12-4-3-5-13(16)9-12;/h3-5,8-9H,17H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDXXMGYKLQZXOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1N)C#CC2=CC(=CC=C2)F)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


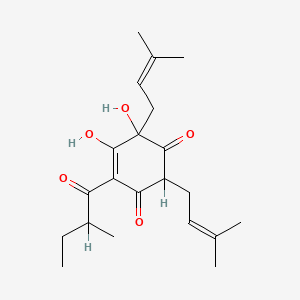
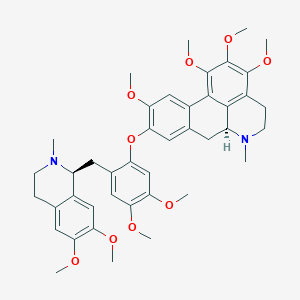

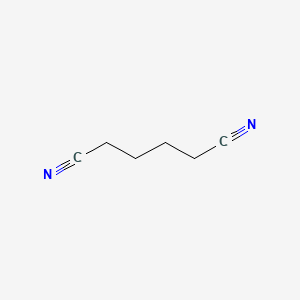
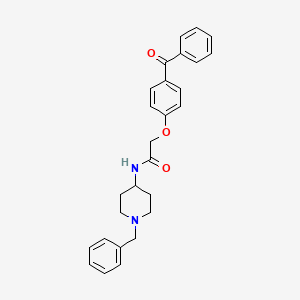
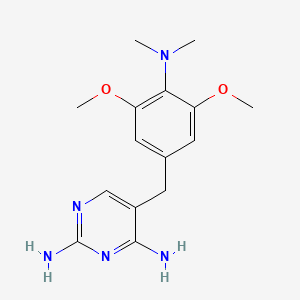

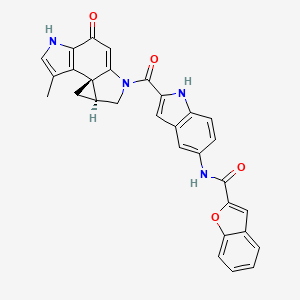
![2-Amino-5-[[amino-[[5-[[[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]amino]methylidene]amino]pentanoic acid](/img/structure/B1665548.png)
